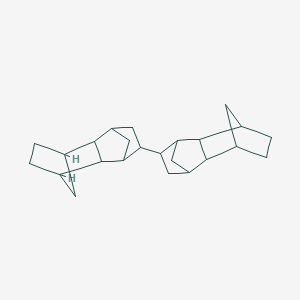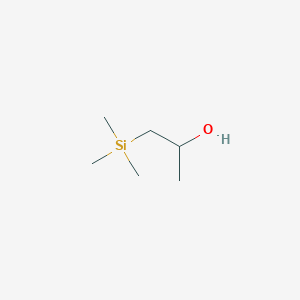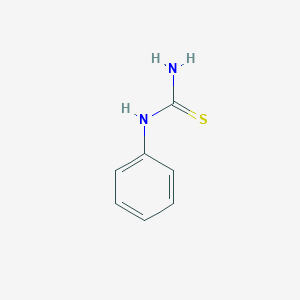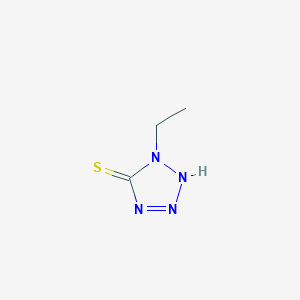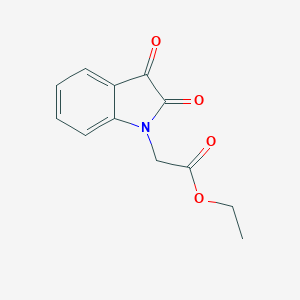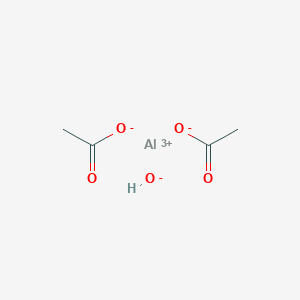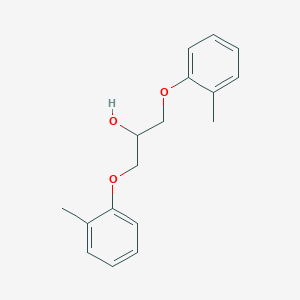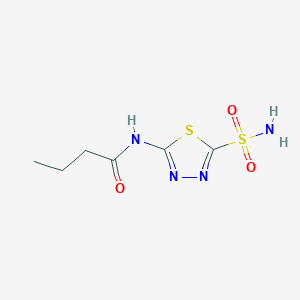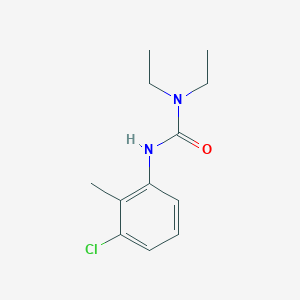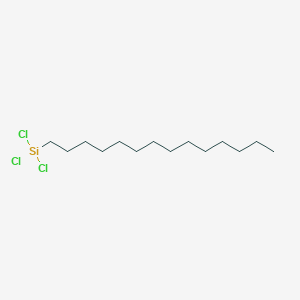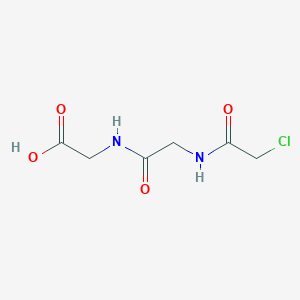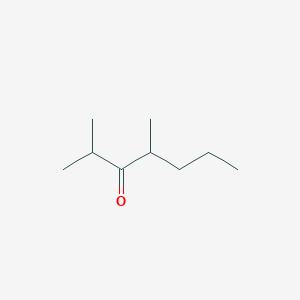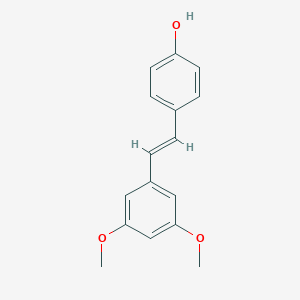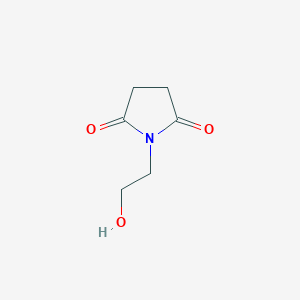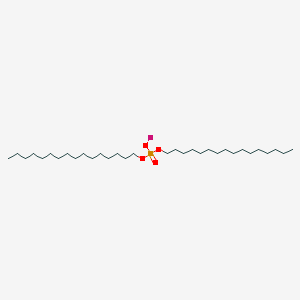
Potassium dihexadecyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium dihexadecyl phosphate (KDP) is a chemical compound that belongs to the class of phospholipids. It is widely used in scientific research due to its unique properties and functions. KDP is synthesized through a chemical process, and its synthesis method has been extensively studied.
作用機序
Potassium dihexadecyl phosphate acts as a surfactant and stabilizes the lipid bilayer of cell membranes. It has a polar head and a nonpolar tail, which allows it to interact with both hydrophilic and hydrophobic regions of the lipid bilayer. Potassium dihexadecyl phosphate also forms hydrogen bonds with water molecules, which helps to stabilize the lipid bilayer. The mechanism of action of Potassium dihexadecyl phosphate has been studied extensively, and it is known to play a crucial role in the stability and function of cell membranes.
生化学的および生理学的効果
Potassium dihexadecyl phosphate has various biochemical and physiological effects. It stabilizes the lipid bilayer of cell membranes, which is essential for maintaining the integrity and function of cells. Potassium dihexadecyl phosphate also plays a role in lipid metabolism and lipid signaling pathways. It has been shown to regulate the activity of enzymes involved in lipid metabolism and to modulate the activity of lipid signaling pathways. Potassium dihexadecyl phosphate has also been shown to have antioxidant properties, which may have implications for the prevention and treatment of oxidative stress-related diseases.
実験室実験の利点と制限
Potassium dihexadecyl phosphate has several advantages for lab experiments. It is a stable and well-characterized compound, which makes it easy to work with. It is also readily available and relatively inexpensive. However, Potassium dihexadecyl phosphate has some limitations for lab experiments. It is not soluble in water, which can make it difficult to work with in aqueous solutions. It also has a tendency to form aggregates, which can affect its properties and functions.
将来の方向性
There are several future directions for the study of Potassium dihexadecyl phosphate. One area of research is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the study of the role of Potassium dihexadecyl phosphate in lipid signaling pathways and its potential as a therapeutic target for lipid-related diseases. Additionally, the use of Potassium dihexadecyl phosphate as a surfactant in the preparation of liposomes for drug delivery is an area of active research. Finally, the study of the interactions between Potassium dihexadecyl phosphate and proteins and other molecules in the lipid bilayer is an area of research that holds promise for understanding the structure and function of cell membranes.
合成法
Potassium dihexadecyl phosphate can be synthesized through a chemical reaction between hexadecyl alcohol and phosphoric acid. The reaction takes place in the presence of potassium hydroxide, which acts as a catalyst. The product of this reaction is Potassium dihexadecyl phosphate, which is a white, crystalline powder. The synthesis method of Potassium dihexadecyl phosphate has been studied extensively, and various modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
Potassium dihexadecyl phosphate has various scientific research applications. It is commonly used as a surfactant in the preparation of liposomes, which are used for drug delivery. Potassium dihexadecyl phosphate is also used as a model phospholipid in the study of membrane biophysics. It has been used to investigate the structure and function of cell membranes and their interactions with proteins and other molecules. Potassium dihexadecyl phosphate has also been used in the study of lipid metabolism and lipid signaling pathways.
特性
CAS番号 |
17026-47-0 |
|---|---|
製品名 |
Potassium dihexadecyl phosphate |
分子式 |
C32H66KO4P |
分子量 |
584.9 g/mol |
IUPAC名 |
potassium;dihexadecyl phosphate |
InChI |
InChI=1S/C32H67O4P.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-32H2,1-2H3,(H,33,34);/q;+1/p-1 |
InChIキー |
INJCIHHCTBEDST-UHFFFAOYSA-M |
異性体SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[K+] |
SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[K+] |
正規SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[K+] |
その他のCAS番号 |
17026-47-0 |
ピクトグラム |
Corrosive; Irritant |
関連するCAS |
2197-63-9 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



